Methyl 2-iodooxazole-4-carboxylate
Overview
Description
Methyl 2-iodooxazole-4-carboxylate is a heterocyclic organic compound that features an oxazole ring substituted with an iodine atom at the 2-position and a carboxylate ester group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodooxazole-4-carboxylate typically involves the iodination of an oxazole precursor. One common method is the reaction of 2-oxazolecarboxylic acid with iodine and a suitable oxidizing agent, such as hydrogen peroxide, in the presence of a base like sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired iodinated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, reagents, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodooxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different functional groups, depending on the reagents used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used in substitution reactions, typically in the presence of a catalyst such as copper(I) iodide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the oxazole ring.
Coupling: Palladium catalysts are commonly used in coupling reactions, with conditions tailored to the specific reaction type.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-oxazole derivative, while coupling reactions can produce biaryl or alkyne-linked oxazole compounds.
Scientific Research Applications
Methyl 2-iodooxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used to study the biological activity of oxazole derivatives, which are known to exhibit various pharmacological properties.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which Methyl 2-iodooxazole-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The iodine atom and the oxazole ring can interact with biological molecules through various non-covalent interactions, including hydrogen bonding and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromooxazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 2-chlorooxazole-4-carboxylate: Contains a chlorine atom instead of iodine.
Methyl 2-fluorooxazole-4-carboxylate: Features a fluorine atom in place of iodine.
Uniqueness
Methyl 2-iodooxazole-4-carboxylate is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The larger size and higher polarizability of iodine compared to other halogens can lead to different chemical and biological properties, making this compound particularly valuable in certain applications.
Properties
IUPAC Name |
methyl 2-iodo-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO3/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYBLBUQNQJGLNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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